molecular formula C20H26N2O2S B8489587 tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B8489587
M. Wt: 358.5 g/mol
InChI Key: KBJCOKHEPYMZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further substituted with a benzylthiazol moiety. The unique structure of this compound makes it a valuable intermediate in various synthetic processes and research applications.

Preparation Methods

The synthesis of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the Boc protecting group. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 2-benzylthiazole under appropriate conditions to yield the final product.

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the thiazole ring or other functional groups.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.

    Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the piperidine ring can interact with various biological targets, influencing pathways related to neurotransmission, enzyme activity, and receptor binding .

Comparison with Similar Compounds

tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate can be compared to other Boc-protected piperidine derivatives, such as:

    1-t-Butyloxycarbonyl-4-(2-benzoyl-thiazol-5-yl)piperidine: Similar structure but with a benzoyl group instead of a benzyl group.

    N-Boc-4-piperidinemethanol: A simpler Boc-protected piperidine derivative used in various synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)24-19(23)22-11-9-16(10-12-22)17-14-21-18(25-17)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3

InChI Key

KBJCOKHEPYMZFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-t-butyloxycarbonyl-4-(2-phenylacetamido)acetylpiperidine (595 mg, 1.653 mmol) from Step E and Lawesson's reagent (607 mg, 1.66 mmol) in 5 mL of toluene was heated to 120° C. for 3.5 h. After cooling, 3:1 mixture of ethyl acetate and methylene chloride and saturated sodium bicarbonate solution were added and the mixture was stirred for 0.5 h. The organic phase was separated and washed with brine. Solvent removal gave a crude product which was purified on silica gel using 2:3 mixture of ethyl acetate -hexane as solvent to give 330 mg of the desired product.
Name
1-t-butyloxycarbonyl-4-(2-phenylacetamido)acetylpiperidine
Quantity
595 mg
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reactant
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Quantity
607 mg
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5 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1-t-butyloxycarbonyl-4-(2-phenylacetamido)acetyl-piperidine (595 mg, 1.653 mmol) and Lawesson's reagent (607 mg, 1.66 mmol) in 5 mL of toluene was heated at 120° C. for 3.5 hr. After cooling, 3:1 mixture of EtOAc and CH2Cl2 and saturated NaHCO3 solution were added and the mixture was stirred for 0.5 hr. The organic phase was separated and washed with brine. Solvent removal gave a crude product which was purified on silica gel using 2:3 mixture of EtOAc-hexane as solvent to give 330 mg of the desired product. 1H NMR (CDCl3): 1.45(9H,s); 1.58 (m, 2H), 1.95 (m, 2H), 2.74˜3.0 (m, 3H),4.2 (m, 2H) 4.4 (s, 2H). 7.46(s, 1H).
Name
1-t-butyloxycarbonyl-4-(2-phenylacetamido)acetyl-piperidine
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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